molecular formula C14H15N3O3 B2360062 N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-07-3

N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2360062
M. Wt: 273.292
InChI Key: RQYNDKRRIBTCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a chemical compound with the molecular formula C17H21N3O4 . It has a molecular weight of 331.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrroloquinoline core . The InChI string, which represents the structure of the molecule, is InChI=1S/C17H21N3O4/c1-10-13-9-12 (19-16 (22)15 (21)18-5-7-24-2)8-11-4-3-6-20 (14 (11)13)17 (10)23/h8-10H,3-7H2,1-2H3, (H,18,21) (H,19,22) .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA of 0.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 331.15320616 g/mol . The topological polar surface area is 87.7 Ų .

Scientific Research Applications

Fungicidal Activity

  • Pyrroloquinolin Derivatives as Potential Fungicides : Kappe and Kappe (2009) synthesized derivatives of pyrrolo[3,2,1-ij]quinolin-4-one, showing potential as fungicides. These derivatives were derived from readily available quinolinones, modified at specific positions to enhance their fungicidal properties (Kappe & Kappe, 2009).

Anticoagulant Activity

  • Anticoagulant Properties of Pyrroloquinolin Derivatives : Novichikhina et al. (2020) reported the synthesis of pyrrolo[3,2,1-ij]quinoline derivatives and their evaluation as inhibitors of blood coagulation factors Xa and XIa, indicating potential use as anticoagulants (Novichikhina et al., 2020).

Diuretic Properties

  • Pyrroloquinoline Derivatives as Diuretics : Shishkina et al. (2018) studied polymorphic modifications of a pyrroloquinoline derivative with strong diuretic properties, potentially useful as a hypertension remedy (Shishkina et al., 2018).
  • Ukrainets et al. (2018) synthesized N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, finding several samples with diuretic effects comparable or superior to known diuretics (Ukrainets et al., 2018).

Melatoninergic Activity

  • Melatonin Receptor Binding Activity : Tsotinis et al. (2007) prepared pyrrolo[3,2,1-ij]quinolin-6-alkanamides and tested them for their ability to bind to melatonin receptor subtypes, showing potential as melatoninergic agents (Tsotinis et al., 2007).

Other Applications

  • Synthesis and Structural Analysis : Rambabu et al. (2013) synthesized and analyzed the crystal structure of a pyrrolo[3,2,1-ij]quinolin derivative, providing insights into its molecular structure (Rambabu et al., 2013).
  • Cytotoxic Potential : Rao et al. (2015) synthesized 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives as potential cytotoxic agents, targeting cancer cells (Rao et al., 2015).

properties

IUPAC Name

N-methyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-15-13(19)14(20)16-10-6-8-2-3-11(18)17-5-4-9(7-10)12(8)17/h6-7H,2-5H2,1H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYNDKRRIBTCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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